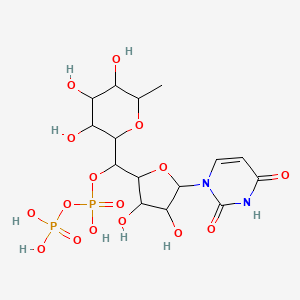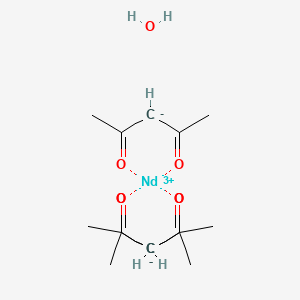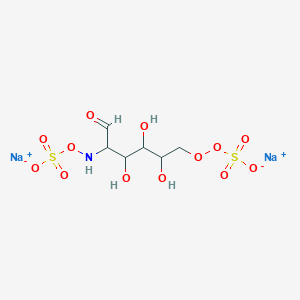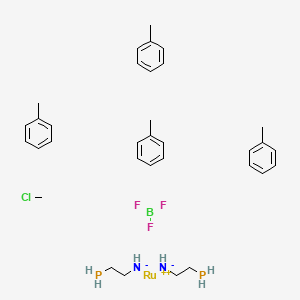
2,2',2''-(2-(4-Aminobenzyl)-1,4,7-triazonane-1,4,7-triyl)triacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-NH2-Bn-NOTA (B-601): 2-S-(4-Aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid , is a bifunctional chelating agent. It is widely used in nuclear medicine for radiopharmaceutical applications, particularly in positron emission tomography (PET) imaging. The compound’s ability to form stable complexes with metal ions makes it valuable for diagnostic and therapeutic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-NH2-Bn-NOTA involves multiple steps, including carboxylic acid reduction, bimolecular nucleophilic substitution, hydrolysis, acidolysis, and hydrogenation reduction . The process begins with the reduction of carboxylic acid, followed by nucleophilic substitution to introduce the aminobenzyl group. Subsequent steps involve hydrolysis and acidolysis to form the final product.
Industrial Production Methods: The industrial production of p-NH2-Bn-NOTA focuses on optimizing yield and minimizing the use of toxic reagents. The method avoids harmful chemicals, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: p-NH2-Bn-NOTA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are used in its synthesis, particularly in the reduction of carboxylic acids.
Substitution: Nucleophilic substitution reactions are crucial in introducing the aminobenzyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like ethyl chloroformate and triethylamine are employed
Major Products: The major products formed from these reactions include various derivatives of p-NH2-Bn-NOTA, which can be used for different applications in nuclear medicine .
Scientific Research Applications
Chemistry: p-NH2-Bn-NOTA is used as a chelating agent in coordination chemistry to form stable complexes with metal ions .
Biology: In biological research, it is used for labeling biomolecules, enabling the study of biological processes and interactions .
Medicine: The compound is extensively used in nuclear medicine for PET imaging and radiotherapy. It helps in the diagnosis and treatment of various diseases, including cancer .
Industry: In the industrial sector, p-NH2-Bn-NOTA is used in the production of radiopharmaceuticals and diagnostic agents .
Mechanism of Action
p-NH2-Bn-NOTA exerts its effects by forming stable complexes with metal ions. These complexes can be labeled with radioactive isotopes, which are then used for imaging or therapeutic purposes. The compound’s structure allows it to bind selectively to specific molecular targets, facilitating targeted imaging and treatment .
Comparison with Similar Compounds
- p-NO2-Bn-DOTA
- Azido-mono-amide-DOTA
- Fmoc-L-Lys-mono-amide-DOTA-tris (t-Bu ester)
Uniqueness: p-NH2-Bn-NOTA is unique due to its high stability and selectivity in forming complexes with metal ions. Its bifunctional nature allows it to be used in a wide range of applications, from diagnostic imaging to therapeutic treatments .
Properties
IUPAC Name |
2-[5-[(4-aminophenyl)methyl]-4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6/c20-15-3-1-14(2-4-15)9-16-10-22(12-18(26)27)6-5-21(11-17(24)25)7-8-23(16)13-19(28)29/h1-4,16H,5-13,20H2,(H,24,25)(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIIOGDNZILDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B12321666.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12321667.png)

![3H-Indolium,1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[5-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadienyl]-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B12321673.png)
![(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid](/img/structure/B12321695.png)
![(6,7-Dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl sulfamate](/img/structure/B12321706.png)

